2-(4-Methylthiophen-2-yl)acetonitrile
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Overview
Description
2-(4-Methylthiophen-2-yl)acetonitrile is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
The synthesis of 2-(4-Methylthiophen-2-yl)acetonitrile typically involves the reaction of 4-methylthiophene with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by the addition of 4-methylthiophene. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Chemical Reactions Analysis
2-(4-Methylthiophen-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides, esters, or other derivatives.
Scientific Research Applications
2-(4-Methylthiophen-2-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including anti-inflammatory, anti-cancer, and antimicrobial agents.
Material Science: This compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a precursor in the synthesis of biologically active molecules that can be used in various biological assays.
Mechanism of Action
The mechanism of action of 2-(4-Methylthiophen-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The sulfur atom in the thiophene ring can participate in coordination with metal ions, influencing the compound’s biological activity .
Comparison with Similar Compounds
2-(4-Methylthiophen-2-yl)acetonitrile can be compared with other thiophene derivatives such as:
2-(5-Methylthiophen-2-yl)acetonitrile: Similar in structure but with a different position of the methyl group, which can influence its reactivity and applications.
2-Acetyl-4-methylthiophene: Another thiophene derivative with an acetyl group instead of a nitrile group, used in different synthetic applications.
These comparisons highlight the unique properties and applications of this compound in various fields of research.
Properties
Molecular Formula |
C7H7NS |
---|---|
Molecular Weight |
137.20 g/mol |
IUPAC Name |
2-(4-methylthiophen-2-yl)acetonitrile |
InChI |
InChI=1S/C7H7NS/c1-6-4-7(2-3-8)9-5-6/h4-5H,2H2,1H3 |
InChI Key |
JNSBBJZUNORAII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)CC#N |
Origin of Product |
United States |
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